N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a phenylpiperazine moiety, and an acetamide linkage
Preparation Methods
The synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a methylphenyl compound.
Acylation: Formation of an acetamide linkage through the reaction of an amine with an acyl chloride.
Piperazine Introduction: Coupling of the phenylpiperazine moiety to the acetamide intermediate.
Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated using alkyl halides.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can be compared with other acetamide derivatives, such as:
N-(2-chloro-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with a chloro group instead of a methyl group.
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 302.34 g/mol
- CAS Number : 152460-09-8
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), particularly those involved in neurodegenerative diseases.
Neuropharmacological Effects
Research indicates that this compound may act as an antagonist at certain receptor sites, influencing neurotransmitter release and uptake. Specifically, studies have shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the CNS. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic benefits in conditions such as Alzheimer's disease .
Antioxidant Properties
In addition to its neuropharmacological effects, preliminary studies suggest that this compound may possess antioxidant properties. Compounds with nitrophenyl groups have been associated with the scavenging of reactive oxygen species (ROS), which play a significant role in oxidative stress-related pathologies .
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, including those structurally related to this compound.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-14-7-8-16(23(26)27)13-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXBVLPNGIBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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